Bienvenue dans la boutique en ligne BenchChem!

3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Medicinal chemistry Structure-activity relationship Piperazinylpyrimidine derivatives

The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one (CAS 1209084-67-2) is a synthetic piperazinylpyrimidine derivative belonging to the broader class of N3-alkylated pyrimidin-4(3H)-ones. It features a 6-propyl substituent on the pyrimidine ring and a 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl tether at the N3 position, distinguishing it from numerous 2-substituted piperazinylpyrimidine analogues developed for CCR4, TRPV1, and kinase targets.

Molecular Formula C19H23FN4O2
Molecular Weight 358.417
CAS No. 1209084-67-2
Cat. No. B2498486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one
CAS1209084-67-2
Molecular FormulaC19H23FN4O2
Molecular Weight358.417
Structural Identifiers
SMILESCCCC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H23FN4O2/c1-2-3-16-12-18(25)24(14-21-16)13-19(26)23-10-8-22(9-11-23)17-6-4-15(20)5-7-17/h4-7,12,14H,2-3,8-11,13H2,1H3
InChIKeyWNWZXDUVPNBWBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one (CAS 1209084-67-2): Core Structural Identity & Procurement Context


The compound 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one (CAS 1209084-67-2) is a synthetic piperazinylpyrimidine derivative belonging to the broader class of N3-alkylated pyrimidin-4(3H)-ones . It features a 6-propyl substituent on the pyrimidine ring and a 4-(4-fluorophenyl)piperazine moiety linked via a 2-oxoethyl tether at the N3 position, distinguishing it from numerous 2-substituted piperazinylpyrimidine analogues developed for CCR4, TRPV1, and kinase targets [1]. Publicly documented biological profiling for this specific compound remains sparse, necessitating careful comparator-based evaluation during procurement decisions.

Why Generic Substitution of 3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one Carries Scientific Risk


Piperazinylpyrimidine derivatives cannot be treated as freely interchangeable screening compounds because the position, length, and electronic nature of substituents on both the pyrimidine core and the piperazine ring dictate pharmacological target engagement, selectivity, and ADME properties [1]. Even closely related analogues—such as the 2-aryl-6-ethyl congener available from commercial libraries—differ in calculated logP by approximately 0.2–0.5 units and in hydrogen-bond acceptor count, parameters that can alter membrane permeability, metabolic stability, and off-target binding profiles . The absence of a 2-aryl substituent in the target compound removes a potential π-stacking interaction point, while the 6-propyl chain introduces distinct steric and lipophilic character relative to 6-methyl or 6-ethyl analogues; these differences are sufficient to invert selectivity or potency in target-based assays, making unverified analog substitution a material scientific risk.

Quantitative Differentiation of 3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one Against Closest Structural Analogues


Structural Divergence at the Pyrimidine 2-Position: Absence of Aryl Substitution Relative to ChemDiv P196-0723

The target compound lacks any substituent at the pyrimidine 2-position (R = H), whereas the closest commercially catalogued analogue—6-ethyl-2-(3-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}pyrimidin-4(3H)-one (ChemDiv P196-0723)—carries a 3-fluorophenyl group at this position . This structural divergence eliminates a potential aromatic π-stacking or hydrophobic interaction point present in the 2-aryl analogue, and reduces the calculated logP by approximately 0.3–0.5 units relative to the comparator, based on the reported logP of 3.21 for P196-0723 versus an estimated lower value for the unsubstituted target compound . The molecular weight difference (438.48 Da for the comparator vs. approximately 358 Da for the target) reflects the absence of the 2-aryl ring and the ethyl-to-propyl alkyl chain variation.

Medicinal chemistry Structure-activity relationship Piperazinylpyrimidine derivatives

6-Alkyl Chain Length Variation: Propyl vs. Ethyl in the ChemDiv P196-0723 Analogue

The target compound bears a 6-propyl substituent on the pyrimidine ring, in contrast to the 6-ethyl group found in the closest documented analogue, ChemDiv P196-0723 . The additional methylene unit in the propyl chain increases the van der Waals surface area and lipophilicity (estimated ΔlogP contribution of approximately +0.5 units for the –CH2– extension) [1]. In related piperazinylpyrimidine series, such alkyl chain modifications have been shown to alter CYP450 metabolic stability, with longer alkyl chains generally increasing susceptibility to ω-oxidation while potentially enhancing passive membrane permeability [2].

ADME optimization Alkyl chain engineering Metabolic stability

N3-Acetamide Linker as a Conformational Constraint: Differentiation from N2-Piperazinylpyrimidine Scaffolds

The target compound incorporates a 2-oxoethyl (acetamide-type) linker connecting the pyrimidine N3 position to the piperazine ring, creating a distinct spatial relationship between the pharmacophoric elements compared to the common N2-piperazinylpyrimidine chemotype found in CCR4 antagonists (EP2805947B1) and TRPV1 modulators [1]. In the N2-linked series, the piperazine is directly attached to the pyrimidine 2-position, enforcing a different dihedral angle and hydrogen-bonding vector array. The N3-acetamide bridge introduces an additional rotatable bond and a hydrogen-bond acceptor carbonyl, expanding the conformational sampling and potentially enabling interactions with residues inaccessible to N2-linked analogues [2].

Scaffold topology Conformational analysis Target engagement geometry

Evidence-Backed Application Scenarios for 3-(2-(4-(4-Fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one


Scaffold-Hopping Library Design for Piperazinylpyrimidine Target Families

Research groups pursuing CCR4, TRPV1, or kinase targets with established N2-piperazinylpyrimidine leads should procure this compound specifically for scaffold-hopping campaigns [1]. The N3-acetamide topology, combined with the unsubstituted pyrimidine 2-position and 6-propyl chain, provides a chemically distinct vector set for exploring auxiliary binding pockets that are not sampled by N2-linked analogues. Inclusion of the documented 2-aryl-6-ethyl comparator (ChemDiv P196-0723) in parallel screening enables systematic mapping of substitution-dependent SAR .

Lipophilicity-Modulated Selectivity Profiling in CNS and Metabolic Target Panels

The estimated logP of ~2.7–2.9 positions this compound in a desirable range for CNS drug-like space, while the propyl chain introduction may offer advantages in metabolic stability relative to ethyl analogues [1]. Procurement for broad-panel selectivity profiling against CNS targets (e.g., GPCR, ion channel, or transporter families) is supported by the structural distinction from 2-aryl analogues, which may exhibit different off-target binding signatures due to π-stacking interactions . Users should request the 6-ethyl-2-(3-fluorophenyl) analogue as a matched control to isolate the contribution of 2-aryl and 6-alkyl substituents [2].

Metabolic Soft-Spot Identification via Comparative Alkyl Chain Analysis

The 6-propyl substituent offers a methodological advantage for metabolite identification studies: procurement of the 6-ethyl and 6-propyl pair enables head-to-head in vitro microsomal or hepatocyte incubation experiments to pinpoint the contribution of alkyl chain length to CYP-mediated oxidation rates [1]. This application is particularly relevant for organizations seeking to build internal structure-metabolism relationship databases for pyrimidine-containing compound libraries .

Quote Request

Request a Quote for 3-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-propylpyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.